N'-benzoyl-2-bromobenzohydrazide
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Overview
Description
N’-benzoyl-2-bromobenzohydrazide is an organic compound with the molecular formula C14H11BrN2O2. It is a derivative of benzohydrazide, characterized by the presence of a benzoyl group and a bromine atom attached to the benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-benzoyl-2-bromobenzohydrazide can be synthesized through the reaction of 2-bromobenzohydrazide with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of N’-benzoyl-2-bromobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-benzoyl-2-bromobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzoyl derivatives.
Oxidation Reactions: Formation of benzoyl oxides.
Reduction Reactions: Formation of hydrazine derivatives.
Scientific Research Applications
N’-benzoyl-2-bromobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-benzoyl-2-bromobenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which may contribute to its biological activities. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N’-benzoylbenzohydrazide: Lacks the bromine atom, which may result in different reactivity and biological activities.
2-bromobenzohydrazide:
N’-benzoyl-4-bromobenzohydrazide: Similar structure but with the bromine atom at a different position on the benzene ring, leading to variations in reactivity and biological effects.
Uniqueness
N’-benzoyl-2-bromobenzohydrazide is unique due to the presence of both the benzoyl group and the bromine atom at the 2-position of the benzene ring. This specific arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N'-benzoyl-2-bromobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMGVEILQBCSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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